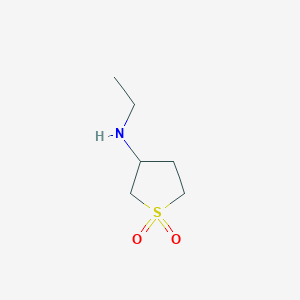

3-(Ethylamino)thiolane-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Ethylamino)thiolane-1,1-dione” is a chemical compound with the molecular formula C6H13NO2S . It is a part of the class of compounds known as thiadiazoles .

Molecular Structure Analysis

The molecular structure of “3-(Ethylamino)thiolane-1,1-dione” includes a five-membered ring, a secondary amine (aliphatic), a sulfone, and a tetrahydro-thiophene .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

“3-(Ethylamino)thiolane-1,1-dione” is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to creating a variety of biologically active compounds. For instance, derivatives of this compound have been explored for their potential use in developing treatments for neurological disorders such as Alzheimer’s disease .

Herbicides Development

The chemical properties of “3-(Ethylamino)thiolane-1,1-dione” make it suitable for use in the development of herbicides. Researchers are investigating its efficacy in controlling weed growth in agricultural settings, potentially leading to more effective and environmentally friendly herbicidal products .

Colorants and Dyes

Due to its reactive nature, “3-(Ethylamino)thiolane-1,1-dione” can be used to synthesize colorants and dyes. These applications are significant in textile manufacturing, providing a spectrum of stable and vibrant colors .

Polymer Additives

This compound serves as a precursor for polymer additives. Its incorporation into polymers can enhance material properties such as durability, flexibility, and resistance to degradation, which is crucial for extending the lifespan of plastic products .

Organic Synthesis

In organic chemistry, “3-(Ethylamino)thiolane-1,1-dione” is utilized for synthesizing various organic compounds. Its versatility allows chemists to create complex molecules with specific desired properties for use in different chemical industries .

Photochromic Materials

The compound’s structure is beneficial in the creation of photochromic materials. These materials change color when exposed to light, which has practical applications in the development of smart windows, sunglasses, and optical devices .

Mecanismo De Acción

Target of Action

The target of a compound is typically a protein within the body that the compound interacts with. This could be a receptor, enzyme, or any other protein that plays a role in biological processes .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve the compound binding to its target, inhibiting its target’s function, or enhancing its target’s function .

Biochemical Pathways

The biochemical pathways affected by the compound are the series of chemical reactions in the body that are influenced by the compound’s interaction with its target .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. These properties can greatly affect the compound’s bioavailability, or how much of the compound is able to reach its target and exert an effect .

Result of Action

The result of the compound’s action is the change that occurs in the body as a result of the compound’s interaction with its target. This could be a therapeutic effect, if the compound is a drug, or a toxic effect, if the compound is a toxin .

Action Environment

The action environment refers to how various factors, such as pH, temperature, and the presence of other compounds, can influence the compound’s stability, efficacy, and action .

Propiedades

IUPAC Name |

N-ethyl-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNYCSJNTUPFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663033 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)